molecular formula C9H6F4O3 B8707354 Methyl 4-fluoro-3-(trifluoromethoxy)benzoate

Methyl 4-fluoro-3-(trifluoromethoxy)benzoate

Cat. No. B8707354
M. Wt: 238.14 g/mol
InChI Key: HOVCTMDPKALOEL-UHFFFAOYSA-N
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Patent
US08557776B2

Procedure details

To a stirred suspension of 21.2 g (96.9 mmol) 4-Fluoro-3-trifluoromethoxy-benzoic acid (JRD-Fluoro) and 161 ml methanol were added 30.4 g (387.6 mmol) acetyl chloride drop wisely at 0° C. The reaction mixture was stirred over night, filtered and concentrated. The residue was diluted with dichloromethane, washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The residue was purified by column chromatography (hexane:ethylacetate). The desired product 14a was obtained in 75% yield (17.3 g; 72.7 mmol)
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][C:12]([F:15])([F:14])[F:13].[C:16](Cl)(=O)C>CO>[CH3:16][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([O:11][C:12]([F:14])([F:13])[F:15])[CH:4]=1

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)OC(F)(F)F
Name
Quantity
161 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drop wisely at 0° C
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed with diluted sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexane:ethylacetate)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)F)OC(F)(F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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